1-Vinylhexyl hexanoate
CAS No.: 94021-39-3
Cat. No.: VC16988745
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94021-39-3 |
|---|---|
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | oct-1-en-3-yl hexanoate |
| Standard InChI | InChI=1S/C14H26O2/c1-4-7-9-11-13(6-3)16-14(15)12-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3 |
| Standard InChI Key | NZGQZMCGLBFVDE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C=C)OC(=O)CCCCC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
Vinyl hexanoate is systematically named ethenyl hexanoate under IUPAC guidelines. Alternative designations include vinyl caproate, hexanoic acid vinyl ester, and n-hexanoic acid vinyl ester . The CAS Registry Number 3050-69-9 uniquely identifies this compound across regulatory and commercial contexts.
Molecular Architecture
The molecule comprises a vinyl group (CH₂=CH–) linked via an oxygen atom to the carbonyl group of hexanoic acid (CH₃(CH₂)₄COO–). This structure confers dual reactivity: the vinyl group participates in addition reactions, while the ester functionality undergoes hydrolysis or transesterification. The compound’s refractive index (1.423) and logP value (2.253) reflect its hydrophobic nature and compatibility with nonpolar solvents .
Physicochemical Properties
Thermodynamic Parameters
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 142.196 g/mol | |
| Density (20°C) | 0.887 g/cm³ | |
| Boiling Point | 166°C | |
| Flash Point | 51°C (closed cup) | |
| Water Solubility | Practically insoluble |
The low water solubility (logP = 2.253) aligns with its use in organic synthesis where phase separation is advantageous .
Spectroscopic Profiles
While specific spectral data are absent in the provided sources, analogous vinyl esters typically exhibit:
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IR: C=O stretch ~1740 cm⁻¹, C–O–C asymmetric stretch ~1240 cm⁻¹
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¹H NMR: Vinyl protons as doublets (δ 4.8–5.2 ppm), methylene groups as multiplets (δ 1.2–1.6 ppm) .
Synthesis and Industrial Production
Catalytic Transvinylation
A high-yield (94%) route employs bis(1,5-cyclooctadiene)diiridium(I) dichloride with sodium acetate in toluene at 100°C for 15 hours . The mechanism likely involves iridium-mediated acetate-hexanoate exchange:
This method surpasses traditional acid-catalyzed esterification by minimizing side reactions .
Historical Methods
Early syntheses utilized:
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Zhurnal Obshchei Khimii (1954): Vinylation of hexanoic acid with acetylene under basic conditions .
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Journal of the American Chemical Society (1948): Transesterification of vinyl acetate with hexanoic acid .
Reactivity and Functional Applications
Hydrolysis Kinetics
Under acidic conditions:
The instability of vinyl alcohol drives this equilibrium toward hexanoic acid formation .
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